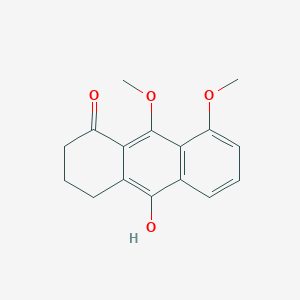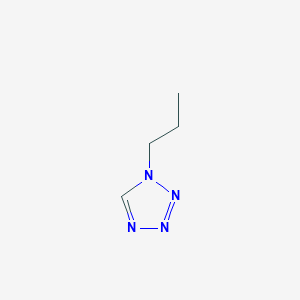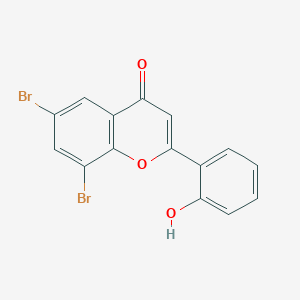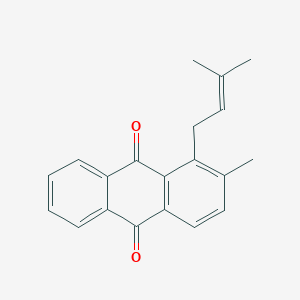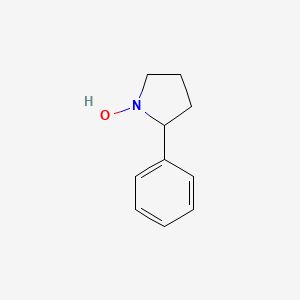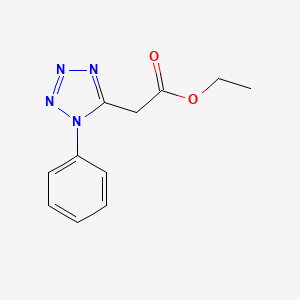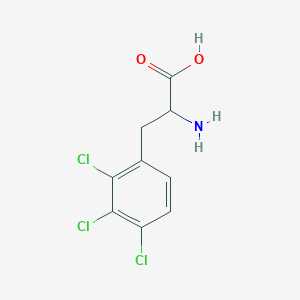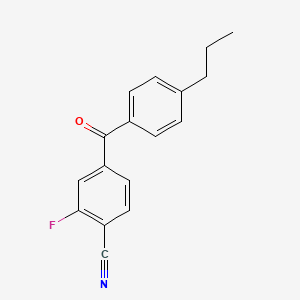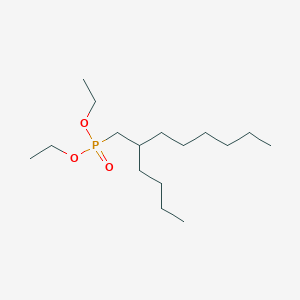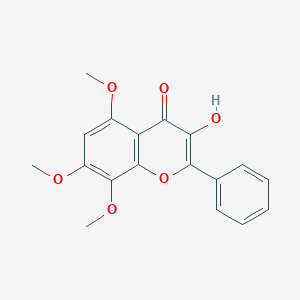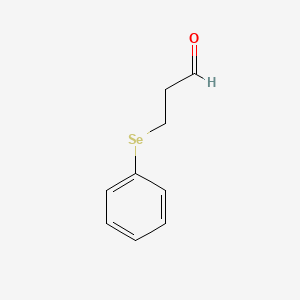
Propanal, 3-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 3-(phenylseleno)-: is an organic compound that belongs to the class of aldehydes It features a propanal backbone with a phenylseleno group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanal, 3-(phenylseleno)- can be synthesized through several methods. One common approach involves the reaction of propanal with phenylselenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the phenylselenol acting as a nucleophile, attacking the carbonyl carbon of propanal to form the desired product.
Industrial Production Methods: While specific industrial production methods for propanal, 3-(phenylseleno)- are not well-documented, the general principles of aldehyde synthesis can be applied. Industrial production may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: Propanal, 3-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylseleno group.
Major Products Formed:
Oxidation: Propanoic acid.
Reduction: 3-(phenylseleno)propanol.
Substitution: Various substituted propanal derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanal, 3-(phenylseleno)- is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, serving as a building block for various chemical reactions.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity that could be harnessed for therapeutic purposes, although specific applications in medicine are still under investigation.
Industry: In the industrial sector, propanal, 3-(phenylseleno)- can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized compounds with specific properties.
Mechanism of Action
The mechanism of action of propanal, 3-(phenylseleno)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylseleno group may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Propanal: A simple aldehyde with a similar structure but lacking the phenylseleno group.
3-(Phenylthio)propanal: Similar to propanal, 3-(phenylseleno)- but with a phenylthio group instead of phenylseleno.
3-(Phenylsulfonyl)propanal: Contains a phenylsulfonyl group, offering different reactivity and properties.
Uniqueness: Propanal, 3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This group can participate in redox reactions and influence the compound’s interaction with biological targets, setting it apart from other similar aldehydes.
Properties
CAS No. |
103971-83-1 |
|---|---|
Molecular Formula |
C9H10OSe |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
3-phenylselanylpropanal |
InChI |
InChI=1S/C9H10OSe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI Key |
MCZHBMYPVWHZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
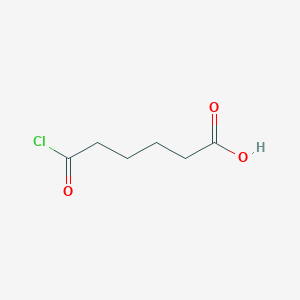
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
